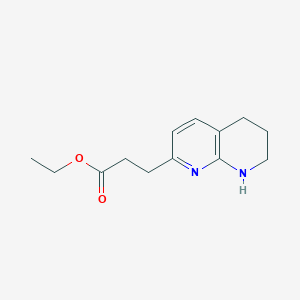

Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-YL)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-12(16)8-7-11-6-5-10-4-3-9-14-13(10)15-11/h5-6H,2-4,7-9H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVFWRBRBWRJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC2=C(CCCN2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635053 |

Source

|

| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312262-99-0 |

Source

|

| Record name | Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable component in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis of a key derivative, Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. We will explore the strategic considerations for its synthesis, focusing on a robust and scalable methodology. This guide will delve into the mechanistic underpinnings of the key transformations, provide detailed, step-by-step experimental protocols, and present quantitative data in a clear and accessible format. The aim is to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this important building block and its analogs.

Introduction: The Significance of the Tetrahydro-1,8-naphthyridine Core

The 1,8-naphthyridine ring system and its reduced derivatives are integral components of numerous biologically active compounds.[1] The tetrahydro-1,8-naphthyridine core, in particular, has garnered significant attention due to its presence in molecules targeting a range of diseases. For instance, it serves as a crucial fragment in the development of αVβ3 integrin antagonists, which have potential applications in treating conditions like idiopathic pulmonary fibrosis.[2] The conformational flexibility of the saturated ring, combined with the aromaticity of the pyridine moiety, allows for precise spatial orientation of substituents, enabling effective interaction with biological targets.

This compound is a versatile intermediate that provides a convenient handle for further functionalization. The ethyl propanoate side chain can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling to introduce diverse functionalities. This makes it a valuable precursor for the synthesis of compound libraries aimed at lead discovery and optimization.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic strategies. The core challenge lies in the construction of the tetrahydro-1,8-naphthyridine ring system and the subsequent introduction of the ethyl propanoate side chain.

Figure 2: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(1,8-naphthyridin-2-yl)propanoate via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. [3]In this step, we will couple 2-chloro-1,8-naphthyridine with ethyl acrylate using a palladium catalyst.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-1,8-naphthyridine | 164.59 | 1.65 g | 10.0 |

| Ethyl acrylate | 100.12 | 1.50 g (1.67 mL) | 15.0 |

| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 0.112 g | 0.5 (5 mol%) |

| Triphenylphosphine (PPh3) | 262.29 | 0.525 g | 2.0 (20 mol%) |

| Triethylamine (Et3N) | 101.19 | 2.02 g (2.78 mL) | 20.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1,8-naphthyridine (1.65 g, 10.0 mmol), palladium(II) acetate (0.112 g, 0.5 mmol), and triphenylphosphine (0.525 g, 2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous N,N-dimethylformamide (50 mL) via syringe.

-

Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

-

Add ethyl acrylate (1.67 mL, 15.0 mmol) and triethylamine (2.78 mL, 20.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 3-(1,8-naphthyridin-2-yl)propanoate as a solid.

Mechanistic Insight: The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) species to the aryl chloride, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the palladium(0) catalyst. [3]

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The selective hydrogenation of one pyridine ring in the 1,8-naphthyridine system is achieved using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. [4][5] Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-(1,8-naphthyridin-2-yl)propanoate | 230.26 | 2.30 g | 10.0 |

| 10% Palladium on Carbon (Pd/C) | - | 0.230 g | 10 wt% |

| Ethanol (EtOH) | 46.07 | 100 mL | - |

| Hydrogen (H2) gas | 2.02 | Balloon or Parr shaker | - |

Protocol:

-

To a 250 mL hydrogenation flask, add Ethyl 3-(1,8-naphthyridin-2-yl)propanoate (2.30 g, 10.0 mmol) and ethanol (100 mL).

-

Carefully add 10% palladium on carbon (0.230 g, 10 wt%) to the solution.

-

Seal the flask and connect it to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenation apparatus).

-

Evacuate and backfill the flask with hydrogen gas three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices: The choice of palladium on carbon as the catalyst is crucial for the selective hydrogenation of the less electron-rich pyridine ring. [5]Ethanol is a suitable solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the saturated ring.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Expected Yields:

| Step | Product | Typical Yield Range |

| 1 | Ethyl 3-(1,8-naphthyridin-2-yl)propanoate | 70-85% |

| 2 | This compound | 85-95% |

Conclusion

This technical guide has provided a detailed and practical protocol for the synthesis of this compound. By employing a robust two-step sequence of a Mizoroki-Heck reaction followed by catalytic hydrogenation, this valuable building block can be prepared in good overall yield. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to confidently execute this synthesis and adapt it for the preparation of related analogs. The availability of this versatile intermediate will undoubtedly facilitate the exploration of new chemical space in the ongoing quest for novel therapeutics.

References

- Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Deriv

- Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. American Chemical Society.

- Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content.

- Switchable and Ring-Selective Hydrogen

- Switchable and ring-selective hydrogenation of naphthyridine isomers. Janssen Pharmaceutica NV.

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry.

- Commonly used synthetic routes to tetrahydro-1,8-naphthyridine moieties.

- Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. MDPI.

- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.

- Concentration dependence of the Heck reaction of ethyl acrylate 9 and...

- Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing.

- Heck reaction. Wikipedia.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

Foreword: Navigating the Frontier of Drug Discovery with Novel Heterocyclic Scaffolds

To the researchers, scientists, and drug development professionals who are the vanguard of therapeutic innovation, this guide serves as a comprehensive technical resource on Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. The 1,8-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The focus of this whitepaper, a propanoate derivative of the saturated 5,6,7,8-tetrahydro-1,8-naphthyridine system, represents a compelling yet underexplored area of chemical space.

This document is structured to provide not just a repository of data, but a logical and insightful narrative that elucidates the "why" behind the "how." As your peer in the scientific community, I have designed this guide to be a self-validating system of protocols and analyses, grounded in established principles and authoritative references. Our exploration will encompass the synthesis, characterization, and potential applications of this molecule, with a keen eye on the practicalities of laboratory work and the overarching goals of drug development.

Molecular Structure and a Priori Considerations

This compound, with the CAS number 312262-99-0, possesses a unique architecture that merges a saturated heterocyclic core with a flexible ester-containing side chain.[3] Understanding this structure is paramount to predicting its physicochemical behavior and potential as a drug candidate.

The 5,6,7,8-tetrahydro-1,8-naphthyridine core imparts a degree of rigidity and a basic nitrogen atom, which is likely to influence solubility and pKa. The ethyl propanoate tail introduces lipophilicity and a hydrogen bond acceptor in the form of the carbonyl group. This duality of polar and non-polar characteristics suggests a nuanced solubility profile and the potential for specific interactions with biological targets.

Synthesis and Purification: A Proposed Pathway

While specific literature on the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be devised based on established methodologies for related compounds.[4][5] The following protocol is a proposed multi-step synthesis that leverages common and reliable organic chemistry transformations.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(5-Amino-pyridin-2-yl)-prop-2-yn-1-ol

-

To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base (e.g., triethylamine) and propargyl alcohol.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrogenation to form 5,6,7,8-Tetrahydro-1,8-naphthyridin-2-ol

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or methanol).

-

Add a hydrogenation catalyst (e.g., palladium on carbon, Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a suitable pressure and temperature.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the reaction is complete.

-

Filter off the catalyst and concentrate the solvent to obtain the crude product.

Step 3: Conversion to the Target Compound via Michael Addition

-

Dissolve the hydroxyl intermediate in a suitable solvent (e.g., tetrahydrofuran, THF).

-

Add a strong base (e.g., sodium hydride, NaH) at a low temperature (e.g., 0 °C) to deprotonate the hydroxyl group.

-

Slowly add ethyl acrylate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Physicochemical Characterization: Predicted and Experimental Approaches

A thorough understanding of the physicochemical properties of a compound is critical for its development as a therapeutic agent. The following table summarizes the predicted properties of this compound, alongside the standard experimental protocols for their determination.

| Property | Predicted Value/Range | Experimental Protocol |

| Molecular Weight | 248.32 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Melting Point | Solid at room temperature | Differential Scanning Calorimetry (DSC) or Mel-Temp apparatus |

| Boiling Point | > 300 °C (decomposes) | Not applicable (decomposition likely) |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water. | Kinetic and thermodynamic solubility assays using HPLC-UV or nephelometry. |

| pKa | Basic pKa estimated between 5-7 (due to the pyridine nitrogen) | Potentiometric titration or UV-metric determination. |

| LogP | 1.5 - 2.5 | Shake-flask method (octanol/water) followed by HPLC-UV analysis of each phase. |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the naphthyridine ring, methylene protons of the tetrahydro portion, and the characteristic ethyl group signals (a quartet and a triplet) of the propanoate side chain.

-

¹³C NMR: Will provide information on the number and type of carbon atoms, confirming the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1730 cm⁻¹), C-N stretching, and C-H stretching of both aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) would be used to determine the molecular weight and fragmentation pattern, further confirming the structure. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be at m/z 248 or 249, respectively.

Analytical Methodologies for Purity and Quantification

Ensuring the purity and accurate quantification of the target compound is a cornerstone of reliable research.

Chromatographic Purity Assessment

Caption: A typical HPLC workflow for purity analysis.

Protocol for HPLC Purity Determination

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Potential Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous approved drugs.[6] Derivatives have shown a remarkable range of biological activities.[1][2] The introduction of the 5,6,7,8-tetrahydro modification and the ethyl propanoate side chain in our target molecule could modulate these activities in several ways:

-

Improved Pharmacokinetics: The saturated ring system can increase the three-dimensionality of the molecule, potentially leading to better binding to target proteins and improved metabolic stability compared to its aromatic counterpart.

-

Novel Target Interactions: The ethyl propanoate moiety can engage in hydrogen bonding and hydrophobic interactions, potentially opening up new target classes or improving affinity for existing ones.

-

Central Nervous System (CNS) Penetration: The predicted LogP value suggests that the compound may have the potential to cross the blood-brain barrier, making it a candidate for CNS-related disorders.

Given the known activities of related 1,6- and 1,8-naphthyridine derivatives as, for example, highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment, this molecule warrants investigation in similar assays.[7]

Conclusion and Future Directions

This compound represents a promising, yet largely uncharacterized molecule at the intersection of established medicinal chemistry scaffolds and novel chemical space. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The proposed protocols and predicted properties herein serve as a robust starting point for any research endeavor focused on this compound.

Future work should focus on the execution of the proposed synthesis and the empirical determination of the physicochemical and spectroscopic properties outlined. Subsequent biological screening in relevant assays, guided by the known pharmacology of the 1,8-naphthyridine class, will be crucial in uncovering the therapeutic potential of this intriguing molecule.

References

- Synthesis and characterization of 1,8-Naphthridine derivatives. (2025).

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.).

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances.

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (n.d.).

- 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. (n.d.). Unknown Source.

- Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists. (n.d.). PubMed.

- Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)

- Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)

- Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.).

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). PubMed.

Sources

- 1. 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. | Semantic Scholar [semanticscholar.org]

- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 312262-99-0|this compound|BLD Pharm [bldpharm.com]

- 4. Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to In Vitro Assays for Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate and its Analogs

Introduction: The Therapeutic Potential of the Tetrahydronaphthyridine Scaffold

The 1,8-naphthyridine core and its reduced form, the 5,6,7,8-tetrahydronaphthyridine scaffold, represent a class of privileged heterocyclic structures in medicinal chemistry.[1][2][3][4][5] These frameworks are found in a multitude of biologically active molecules with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][4][5][6] The structural rigidity and three-dimensional nature of the tetrahydronaphthyridine core make it an attractive starting point for the design of novel therapeutics targeting various biological entities.

Given the diverse potential of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate and its derivatives, a systematic and robust in vitro evaluation is paramount to elucidate their mechanism of action, identify specific molecular targets, and characterize their pharmacological profiles. This guide provides a comprehensive overview of a tiered in vitro assay cascade, from initial broad-based screening to specific target deconvolution and early safety profiling. The methodologies described herein are designed to be self-validating and provide researchers with the necessary tools to make data-driven decisions in the early stages of drug discovery.[7][8][9][10]

Part 1: The Initial Approach - Phenotypic Screening and Target Class Identification

In the absence of a known biological target for a novel compound like this compound, a phenotypic screening approach is often the most effective starting point. This strategy aims to identify compounds that produce a desired biological effect in a cellular or organismal context, without a priori knowledge of the specific molecular target.

High-Content Imaging for Unbiased Phenotypic Profiling

High-content imaging (HCI) allows for the simultaneous measurement of multiple cellular parameters, providing a detailed "fingerprint" of a compound's effect on cell morphology and function.

Experimental Protocol: Cell Painting Assay

-

Cell Culture: Plate a well-characterized cell line (e.g., U-2 OS) in 384-well, optically clear-bottom plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 nM to 100 µM) for 24-48 hours. Include appropriate vehicle (e.g., DMSO) and positive controls.

-

Staining: Stain the cells with a cocktail of fluorescent dyes that label various cellular compartments, such as the nucleus (Hoechst), endoplasmic reticulum (ER-Tracker), mitochondria (MitoTracker), Golgi apparatus (WGA), actin cytoskeleton (Phalloidin), and RNA (SYTO 14).

-

Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.

-

Image Analysis: Utilize image analysis software to extract a wide range of quantitative features from the images, including morphological, intensity, and textural parameters for each cellular compartment.

-

Data Analysis: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action to identify potential biological targets or pathways.

Causality Behind Experimental Choices: The U-2 OS cell line is chosen for its flat morphology and well-defined organelles, making it ideal for automated image analysis. The use of multiple fluorescent dyes provides a rich dataset that can reveal subtle but significant compound-induced cellular changes.

Broad-Spectrum Kinase and GPCR Profiling

Given that derivatives of the 1,8-naphthyridine scaffold have been shown to target protein kinases and G-protein coupled receptors (GPCRs), a broad-spectrum screen against panels of these targets is a logical next step.[1]

Workflow for Target Class Identification

Caption: Initial screening workflow for this compound.

Part 2: Target-Based Biochemical Assays

Once a potential target or target class has been identified, the next step is to perform detailed biochemical assays to confirm direct interaction and determine the potency and mechanism of action of the compound.

Enzyme Inhibition Assays

If the primary screen suggests that this compound may be an enzyme inhibitor (e.g., a kinase inhibitor), a variety of in vitro enzyme kinetic assays can be employed.[11][12][13][14][15]

Experimental Protocol: Continuous Spectrophotometric Kinase Assay

-

Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide), ATP, and a coupling enzyme system (e.g., pyruvate kinase and lactate dehydrogenase).

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Procedure:

-

Add the test compound to the wells of a 384-well plate.

-

Add the kinase and substrate to initiate the reaction.

-

Add the ATP and coupling enzyme system.

-

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) in real-time using a plate reader.[14]

-

Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices: A continuous assay is preferred as it allows for the real-time monitoring of enzyme activity and is less prone to artifacts than endpoint assays.[14][15] The coupling enzyme system provides a convenient way to measure kinase activity by linking it to a change in absorbance.

Data Presentation: Enzyme Inhibition Data

| Compound | Target Kinase | IC50 (nM) | Hill Slope |

| Compound X | CDK4/cyclin D1 | 50 | 1.1 |

| Compound Y | CDK6/cyclin D3 | 75 | 0.9 |

Receptor Binding Assays

If the initial screens point towards a GPCR target, radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Buffer: Prepare a suitable binding buffer.

-

Assay Procedure:

-

In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-dopamine for the D2 receptor), and varying concentrations of the unlabeled test compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Causality Behind Experimental Choices: Competition binding assays are a robust and sensitive method for determining the affinity of a compound for a receptor. The use of a radiolabeled ligand allows for direct measurement of binding.

Part 3: Cell-Based Functional Assays

While biochemical assays confirm direct target engagement, cell-based functional assays are crucial for understanding a compound's activity in a more physiologically relevant context.[16][17][18]

GPCR Signaling Assays

GPCRs can signal through various downstream pathways, and it is important to assess a compound's effect on these pathways.[19]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

-

Cell Culture: Plate cells expressing the target GPCR in a 384-well plate.

-

Compound Treatment: Treat the cells with the test compound in the presence or absence of an agonist.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.[20]

-

Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Visualization

Caption: Simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Cell Proliferation and Viability Assays

For compounds with suspected anticancer activity, assessing their impact on cell proliferation and viability is essential.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Incubation: Treat the cells with a range of concentrations of this compound for 72 hours.

-

Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Interpretation: A decrease in luminescence indicates a reduction in cell viability. Calculate the GI50 (concentration for 50% growth inhibition).

Causality Behind Experimental Choices: The CellTiter-Glo® assay is a highly sensitive and robust method for assessing cell viability. ATP levels are a good indicator of metabolically active cells.

Part 4: Early ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is critical to identify potential liabilities that could lead to failure in later stages of drug development.[21][22][23][24][25]

In Vitro ADME Assays

A standard panel of in vitro ADME assays should be performed to evaluate the drug-like properties of this compound.

Table of Key In Vitro ADME Assays

| Assay | Purpose | Methodology |

| Solubility | Determines the aqueous solubility of the compound. | Nephelometry or UV-Vis spectroscopy. |

| Permeability | Predicts intestinal absorption. | Caco-2 or PAMPA assay.[25] |

| Metabolic Stability | Assesses the compound's stability in the presence of metabolic enzymes. | Incubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.[21] |

| CYP450 Inhibition | Identifies potential for drug-drug interactions. | Incubation with specific CYP450 isoforms and probe substrates.[21] |

| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. | Rapid equilibrium dialysis (RED).[25] |

In Vitro Toxicology Assays

Early identification of potential toxicities can help to de-risk a compound.

Experimental Protocol: hERG Inhibition Assay

-

Cell Line: Use a cell line stably expressing the hERG potassium channel.

-

Methodology: Perform an automated patch-clamp assay to measure the effect of the compound on the hERG channel current.

-

Data Analysis: Determine the IC50 for hERG channel inhibition.

Causality Behind Experimental Choices: Inhibition of the hERG channel can lead to cardiac arrhythmias, making this a critical early safety screen. Automated patch-clamp provides a higher throughput and more quantitative assessment than manual methods.

Conclusion

The in vitro assay cascade outlined in this guide provides a systematic and comprehensive framework for the initial characterization of this compound and its analogs. By employing a combination of phenotypic screening, target-based biochemical and cell-based functional assays, and early ADME/Tox profiling, researchers can gain a thorough understanding of a compound's pharmacological properties. This knowledge is essential for making informed decisions and advancing the most promising candidates into further preclinical and clinical development.

References

-

BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

-

Charles River Laboratories. In Vitro ADME Assays. Retrieved from [Link]

-

Woldemichael, K., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Retrieved from [Link]

-

Eurofins Discovery. In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Woldemichael, K., et al. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Retrieved from [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

-

Concept Life Sciences. In Vitro ADME Assays. Retrieved from [Link]

-

Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

-

Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. Retrieved from [Link]

-

Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

Macarron, R., et al. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

-

Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

-

Wikipedia. Enzyme assay. Retrieved from [Link]

-

Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays? Retrieved from [Link]

-

LSU School of Medicine. Enzyme Assays and Kinetics. Retrieved from [Link]

-

Wikipedia. Enzyme kinetics. Retrieved from [Link]

-

Wang, S., et al. (2018). Design, Synthesis and Biological Evaluation of Tetrahydronaphthyridine Derivatives as Bioavailable CDK4/6 Inhibitors for Cancer Therapy. PubMed. Retrieved from [Link]

-

Jecs, E., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. NLM Dataset Catalog. Retrieved from [Link]

-

Peese, K. M., et al. (2019). 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. PubMed. Retrieved from [Link]

-

Jain, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Retrieved from [Link]

-

Kumar, R., et al. (2021, July 14). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 9). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Retrieved from [Link]

-

Singh, T., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. PubMed. Retrieved from [Link]

-

Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and antidiabetic evaluation of novel Tetrahydroacridine derivatives with computational insights. PMC - NIH. Retrieved from [Link]

-

Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. Retrieved from [Link]

-

American Chemical Society - Figshare. (2022, February 18). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. Retrieved from [Link]

-

West, M. J., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

-

PrepChem.com. Synthesis of 1,4,5,6,7,8-Hexahydro-2-methyl-5-oxo-7-phenylmethyl-4-[2-(trifluoromethyl)phenyl]-1,7-naphthyridine-3-carboxylic acid, 2-(N-benzyl-N-methylamino)ethyl ester. Retrieved from [Link]

-

Cuesta, J., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]

- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]

- 10. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]

- 11. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 12. Enzyme assay - Wikipedia [en.wikipedia.org]

- 13. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 14. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. biocompare.com [biocompare.com]

- 21. criver.com [criver.com]

- 22. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 23. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 24. In Vitro ADME Assays [conceptlifesciences.com]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

An In-Depth Technical Guide to the Structural Analogs of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate. This scaffold has emerged as a promising core for the development of novel therapeutics, particularly as antagonists of αvβ3 integrin, a key player in angiogenesis and tumor metastasis.

Introduction: The 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,8-naphthyridine core and its saturated derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The partially saturated 5,6,7,8-tetrahydro-1,8-naphthyridine ring system offers a unique three-dimensional conformation that can be exploited for specific interactions with biological targets. This compound and its analogs have been identified as key intermediates and potent modulators of cellular processes, most notably through their interaction with integrins.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its analogs can be approached through a modular strategy, allowing for diversification at key positions. The core synthetic pathway involves the construction of the tetrahydronaphthyridine scaffold followed by the introduction and modification of the propanoate side chain.

Construction of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Core

A robust and versatile method for the synthesis of the 2-substituted-5,6,7,8-tetrahydro-1,8-naphthyridine core is the Sonogashira coupling followed by a Chichibabin-type cyclization. This strategy offers a high degree of control and allows for the introduction of various substituents.

Experimental Protocol: Synthesis of 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol (A Key Intermediate)

This protocol is adapted from the synthesis of a closely related analog and serves as a foundational procedure.[2]

Step 1: Double Sonogashira Coupling

-

To a solution of 2,5-dibromopyridine in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable base, such as triethylamine or diisopropylethylamine.

-

To this mixture, add 1.1 equivalents of 4-pentyn-1-ol.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent (e.g., ethyl acetate), and purifying by column chromatography to yield the disubstituted pyridine intermediate.

Step 2: Chichibabin Cyclization and Reduction

-

The disubstituted pyridine from the previous step is subjected to a Chichibabin-type cyclization. This can be achieved by heating with a strong base such as sodium amide or potassium tert-butoxide in an appropriate high-boiling solvent (e.g., xylene or toluene).

-

The resulting 1,8-naphthyridine is then reduced to the 5,6,7,8-tetrahydro-1,8-naphthyridine. This can be accomplished by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Purification by column chromatography will yield the desired 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol.

Workflow for Core Synthesis

Caption: Synthetic workflow for the 5,6,7,8-tetrahydro-1,8-naphthyridine core.

Synthesis of this compound and Analogs

With the core alcohol intermediate in hand, the target ethyl propanoate and its analogs can be readily synthesized.

Experimental Protocol: Esterification

-

To a solution of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol in a suitable solvent (e.g., dichloromethane or THF), add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or perform a Swern oxidation to obtain the corresponding carboxylic acid.

-

The resulting carboxylic acid is then subjected to a Fischer esterification.[3] To the carboxylic acid, add an excess of ethanol and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.

-

After completion, neutralize the reaction with a weak base (e.g., sodium bicarbonate solution), extract with an organic solvent, and purify by column chromatography to yield this compound.

Structural Analog Diversification

The modular nature of this synthesis allows for the creation of a library of analogs by:

-

Varying the alkyne: Using different terminal alkynes in the initial Sonogashira coupling can introduce a wide range of substituents at the 2-position of the pyridine ring, which will be carried through to the final product.

-

Modifying the ester: Utilizing different alcohols in the final esterification step allows for the synthesis of various alkyl propanoates.

-

Substitution on the naphthyridine ring: Modifications to the starting pyridine or subsequent functionalization of the tetrahydronaphthyridine ring can introduce substituents at other positions, allowing for a thorough exploration of the SAR.

Structure-Activity Relationships (SAR) as αvβ3 Integrin Antagonists

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold serves as a rigid framework that orients key pharmacophoric features for optimal interaction with the αvβ3 integrin. The propanoate side chain is believed to mimic the aspartate residue of the native RGD (Arginine-Glycine-Aspartic acid) ligand.

Key SAR Insights:

-

The Propanoate Moiety: The carboxylic acid or ester functionality is crucial for activity, likely interacting with the metal ion-dependent adhesion site (MIDAS) of the integrin.[4] The length and flexibility of the linker between the heterocyclic core and the acidic group are critical for optimal positioning within the binding pocket.

-

The Tetrahydropyridine Core: The saturated portion of the ring system introduces a specific conformational constraint. Modifications to this ring, such as the introduction of substituents, can influence the overall shape of the molecule and its binding affinity.

-

Substituents on the Aromatic Ring: Substitution at the 7-position of the naphthyridine ring with small, lipophilic groups can enhance potency. Aromatic or heteroaromatic substituents at the 2-position, introduced via the Sonogashira coupling, can explore additional binding interactions within the receptor.

Data Summary: Hypothetical SAR Data for αvβ3 Integrin Antagonism

| Analog | R1 (at C7) | R2 (Ester Group) | αvβ3 IC₅₀ (nM) |

| 1 (Parent) | H | Ethyl | 150 |

| 2 | Methyl | Ethyl | 75 |

| 3 | Fluoro | Ethyl | 120 |

| 4 | H | Methyl | 180 |

| 5 | H | Isopropyl | 250 |

| 6 | Methyl | Propyl | 90 |

This data is illustrative and intended to demonstrate potential SAR trends.

Biological Evaluation: Assessing αvβ3 Integrin Antagonism

The biological activity of the synthesized analogs is primarily assessed through in vitro and cell-based assays that measure their ability to inhibit the binding of αvβ3 integrin to its natural ligands.

In Vitro αvβ3 Integrin Binding Assay (ELISA-based)

This assay directly measures the ability of a compound to compete with a known ligand for binding to the purified αvβ3 integrin.

Experimental Protocol:

-

Plate Coating: Coat a 96-well microtiter plate with a solution of an RGD-containing ligand, such as vitronectin or fibronectin, and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a solution of bovine serum albumin (BSA).

-

Competition: Add a solution of purified αvβ3 integrin to the wells along with varying concentrations of the test compound. Incubate for a set period to allow for competitive binding.

-

Detection: Wash the plate to remove unbound integrin. Add a primary antibody that specifically recognizes the bound αvβ3 integrin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Signal Generation: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader. The signal intensity is inversely proportional to the binding affinity of the test compound.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the integrin binding.

Workflow for In Vitro Binding Assay

Caption: Workflow for the in vitro αvβ3 integrin binding assay.

Cell-Based Adhesion Assay

This assay assesses the ability of a compound to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an RGD ligand.

Experimental Protocol:

-

Cell Culture: Culture a cell line that expresses high levels of αvβ3 integrin (e.g., M21 human melanoma cells or human umbilical vein endothelial cells - HUVECs).

-

Plate Coating: Coat a 96-well plate with an RGD-containing ligand as described for the in vitro assay.

-

Cell Treatment: Pre-incubate the cells with varying concentrations of the test compound.

-

Adhesion: Seed the treated cells onto the coated plate and allow them to adhere for a specific time.

-

Washing: Gently wash the plate to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a dye such as crystal violet and measuring the absorbance, or by using a fluorescent cell viability reagent.

-

Data Analysis: Determine the concentration of the test compound that inhibits cell adhesion by 50% (IC₅₀).

Conclusion and Future Directions

The 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold represents a versatile and promising platform for the design of novel αvβ3 integrin antagonists. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse analog libraries. A thorough understanding of the structure-activity relationships is paramount for optimizing potency and selectivity. The described biological assays offer robust methods for evaluating the efficacy of these compounds.

Future research in this area should focus on:

-

Exploring a wider range of substituents on both the heterocyclic core and the propanoate side chain to further refine the SAR.

-

Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.

-

Elucidating the precise binding mode of these antagonists with αvβ3 integrin through structural biology studies to guide rational drug design.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the development of novel and effective therapeutics targeting αvβ3 integrin for the treatment of cancer and other diseases.

References

- Moody, C. J., & Roff, G. J. (2004). Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for αVβ3 integrin antagonists. Journal of Organic Chemistry, 69(5), 1577-1587.

- Miller, W. H., et al. (2000). Identification of orally active non-peptide vitronectin receptor antagonists. Journal of Medicinal Chemistry, 43(1), 22-26.

- Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575.

- Chen, K., et al. (1997). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 40(14), 2266-2275.

- Dechantsreiter, M. A., et al. (1999). N-Methylated cyclic RGD peptides as highly active and selective alpha(V)beta(3) integrin antagonists. Journal of Medicinal Chemistry, 42(16), 3033-3040.

- Haubner, R., et al. (2001). A consolidated phase I study of the radiolabelled RGD-peptide, 18F-Galacto-RGD, in patients with metastatic tumours. European Journal of Nuclear Medicine and Molecular Imaging, 28(11), 1775-1782.

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

- Chichibabin, A. E. (1924). Über die Synthese von Pyridin-Basen aus Aldehyden und Ammoniak. Journal für Praktische Chemie, 107(1-4), 122-128.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

- Pierschbacher, M. D., & Ruoslahti, E. (1984). Cell attachment activity of fibronectin can be duplicated by small synthetic fragments of the molecule.

- Pfaff, M., et al. (1994). Selective recognition of cyclic RGD peptides of NMR defined conformation by alpha IIb beta 3, alpha V beta 3, and alpha 5 beta 1 integrins. Journal of Biological Chemistry, 269(32), 20233-20238.

- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). 1,8-Naphthyridines: methods of synthesis and properties (a review). Chemistry of Heterocyclic Compounds, 52(10), 731-754.

Sources

- 1. Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Structure-Based Discovery of a Novel Class of Small-Molecule Pure Antagonists of Integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) serve as the cornerstone of chemical analysis, providing invaluable insights into molecular structure, connectivity, and functionality. This technical guide offers an in-depth exploration of the spectroscopic characteristics of Ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate, a molecule of interest within the broader class of naphthyridine derivatives known for their diverse biological activities. While direct experimental spectra for this specific compound are not publicly available, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to provide a robust and scientifically grounded interpretation of its expected spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique chemical architecture, combining a saturated heterocyclic 5,6,7,8-tetrahydro-1,8-naphthyridine core with a flexible ethyl propanoate side chain. This distinct combination of aromatic and aliphatic features gives rise to a characteristic spectroscopic fingerprint.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different proton environments in the molecule.

Methodology for Prediction: The chemical shifts (δ) are predicted based on established incremental rules and by comparison with structurally similar compounds reported in the literature. Coupling constants (J) are estimated based on typical dihedral angles in saturated and aromatic systems.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-3, H-4 (Naphthyridine) | 6.5 - 7.5 | d, d | 7.0 - 9.0 | Aromatic protons on the pyridine ring. Their exact shifts are influenced by the substitution pattern. |

| H-5 (Naphthyridine) | 3.3 - 3.6 | t | 5.0 - 7.0 | Methylene protons adjacent to the nitrogen atom (N-8). |

| H-6 (Naphthyridine) | 1.8 - 2.1 | m | - | Methylene protons in the saturated ring. |

| H-7 (Naphthyridine) | 2.7 - 3.0 | t | 5.0 - 7.0 | Methylene protons adjacent to the pyridine ring. |

| -CH₂- (Propanoate α) | 2.8 - 3.1 | t | 6.0 - 8.0 | Methylene group alpha to the naphthyridine ring. |

| -CH₂- (Propanoate β) | 2.5 - 2.8 | t | 6.0 - 8.0 | Methylene group beta to the naphthyridine ring and alpha to the carbonyl. |

| -O-CH₂- (Ethyl) | 4.0 - 4.3 | q | 7.0 - 7.5 | Methylene group of the ethyl ester. |

| -CH₃ (Ethyl) | 1.1 - 1.4 | t | 7.0 - 7.5 | Methyl group of the ethyl ester. |

Expert Insight: The downfield chemical shifts of the aromatic protons (H-3 and H-4) are characteristic of their electron-deficient environment in the pyridine ring. The aliphatic protons of the tetrahydro-naphthyridine ring exhibit chemical shifts and multiplicities consistent with a saturated six-membered ring, with protons on carbons adjacent to nitrogen appearing further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides a count of the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Ester) | 170 - 175 | Carbonyl carbon of the ethyl ester. |

| C-2, C-8a (Naphthyridine) | 150 - 160 | Aromatic carbons of the pyridine ring attached to nitrogen. |

| C-4 (Naphthyridine) | 135 - 145 | Aromatic carbon of the pyridine ring. |

| C-3 (Naphthyridine) | 115 - 125 | Aromatic carbon of the pyridine ring. |

| C-4a (Naphthyridine) | 120 - 130 | Aromatic carbon at the ring junction. |

| -O-CH₂- (Ethyl) | 60 - 65 | Methylene carbon of the ethyl ester. |

| C-5 (Naphthyridine) | 45 - 55 | Aliphatic carbon adjacent to N-8. |

| C-7 (Naphthyridine) | 25 - 35 | Aliphatic carbon. |

| C-6 (Naphthyridine) | 20 - 30 | Aliphatic carbon. |

| -CH₂- (Propanoate α) | 30 - 40 | Methylene carbon alpha to the naphthyridine ring. |

| -CH₂- (Propanoate β) | 30 - 40 | Methylene carbon beta to the naphthyridine ring. |

| -CH₃ (Ethyl) | 10 - 15 | Methyl carbon of the ethyl ester. |

Trustworthiness of Prediction: These predicted chemical shifts are based on well-established principles of NMR spectroscopy, where electronegative atoms like oxygen and nitrogen, as well as the aromatic system, cause a downfield shift in the resonance of nearby carbon atoms.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Experimental Protocol: A standard IR spectrum would be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| C=O Stretch | 1730 - 1750 | Ester carbonyl |

| C=N, C=C Stretch | 1550 - 1650 | Aromatic ring |

| C-H Stretch (sp²) | 3000 - 3100 | Aromatic C-H |

| C-H Stretch (sp³) | 2850 - 3000 | Aliphatic C-H |

| C-O Stretch | 1000 - 1300 | Ester C-O |

| N-H Stretch | (absent) | Secondary amine (if present) would be ~3300-3500 |

Causality in Interpretation: The strong absorption band around 1730-1750 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The presence of both sp² and sp³ C-H stretching vibrations confirms the coexistence of the aromatic naphthyridine ring and the aliphatic side chain and saturated ring portion.

Figure 2. Experimental workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Methodology: Electron Ionization (EI) is a common technique for volatile small molecules. The molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₄H₂₀N₂O₂) is approximately 264.32 g/mol . A prominent peak corresponding to this mass-to-charge ratio (m/z) is expected.

-

Loss of Ethoxy Group (-OCH₂CH₃): A fragment corresponding to the loss of the ethoxy group from the ester (M - 45) is anticipated, resulting in an acylium ion.

-

Loss of Ethyl Group (-CH₂CH₃): Fragmentation involving the loss of the ethyl group (M - 29) is also plausible.

-

Cleavage of the Propanoate Side Chain: Fragmentation at various points along the propanoate side chain will lead to a series of smaller fragment ions.

-

Naphthyridine Ring Fragments: Characteristic fragments arising from the cleavage of the tetrahydro-naphthyridine ring would also be observed.

Self-Validating System: The combination of the molecular ion peak and the logical fragmentation pattern provides a high degree of confidence in the structural assignment. For instance, the presence of a fragment at m/z corresponding to the intact tetrahydro-naphthyridine core would strongly support the proposed structure.

Figure 3. Logical relationship in mass spectrometry analysis.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile that is essential for its unambiguous identification and characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted view of the molecule's structure, from its detailed carbon-hydrogen framework to its constituent functional groups and overall molecular weight. This guide serves as a valuable resource for researchers working with this compound and related naphthyridine derivatives, enabling them to interpret experimental data with greater confidence and to further explore the chemical and biological properties of this important class of molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments for alphaVbeta3 integrin antagonists - PubMed. (n.d.). Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved from [Link]

-

1,8-Naphthyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]

Sources

The 1,8-Naphthyridine Scaffold: A Journey from Obscurity to a Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system, has carved a significant niche in the landscape of medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that can be readily adapted to interact with a diverse range of biological targets. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of 1,8-naphthyridine scaffolds, offering valuable insights for professionals engaged in the pursuit of novel therapeutics.

The Dawn of an Era: Discovery and Early History

The journey of the 1,8-naphthyridine scaffold began in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. While there are six possible isomers of naphthyridine, the 1,8-isomer has emerged as the most extensively investigated.[1]

The first documented synthesis of the 1,8-naphthyridine core was achieved by Koller's group in 1927.[1][2] However, this initial breakthrough did not immediately capture the widespread attention of the scientific community. For over three decades, the potential of this scaffold remained largely untapped.

The turning point arrived in 1962 with the serendipitous discovery of nalidixic acid by George Y. Lesher and his colleagues.[1][3] Identified as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid exhibited potent antibacterial activity, particularly against Gram-negative bacteria.[1][4] Its subsequent approval for the treatment of urinary tract infections marked a pivotal moment, catapulting the 1,8-naphthyridine scaffold into the pharmaceutical spotlight.[1] This discovery was a watershed event that ignited extensive research into the synthesis of 1,8-naphthyridine derivatives and the exploration of their diverse biological activities.[4]

The success of nalidixic acid laid the groundwork for the development of the fluoroquinolone class of antibiotics in the 1980s and 1990s, with compounds like enoxacin further solidifying the therapeutic importance of the 1,8-naphthyridine core.[1][5] From the 2000s to the present day, the applications of this versatile scaffold have expanded dramatically, encompassing a wide array of therapeutic areas.[1]

Caption: Key Milestones in the History of 1,8-Naphthyridine Discovery and Development.

The Art of Synthesis: Evolution of Methodologies

The growing interest in 1,8-naphthyridines has spurred the development of numerous synthetic strategies. Among the classical methods, the Friedländer annulation is considered one of the simplest and most efficient routes to this scaffold, typically providing high yields.[6] This reaction involves the condensation of a 2-amino-3-pyridinecarboxaldehyde with a compound containing an α-methylene ketone.

Over the years, significant efforts have been dedicated to improving the Friedländer reaction and developing novel synthetic approaches. These advancements have focused on milder reaction conditions, the use of more environmentally friendly solvents, and the development of catalytic systems to enhance efficiency and substrate scope.[2][7]

The Friedländer Reaction: A Cornerstone of 1,8-Naphthyridine Synthesis

The Friedländer synthesis remains a widely employed method for constructing the 1,8-naphthyridine core. The general mechanism involves an initial aldol-type condensation between the aminoaldehyde and the enolate of the carbonyl compound, followed by cyclization and dehydration to afford the bicyclic aromatic system.

Caption: A Generalized Workflow for the Friedländer Synthesis of 1,8-Naphthyridines.

Experimental Protocol: Ionic Liquid-Catalyzed Friedländer Synthesis of 2,3-Diphenyl-1,8-naphthyridine [8]

This protocol exemplifies a modern, environmentally conscious approach to the Friedländer reaction.

Materials:

-

2-amino-3-pyridinecarboxaldehyde

-

2-phenylacetophenone

-

Basic ionic liquid (e.g., [Bmmim][Im])

-

Ethyl ether

-

Deionized water

-

Schlenk reaction bottle

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Petroleum ether and ethyl ether (for chromatography)

Procedure:

-

A mixture of 2-amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone is added to a Schlenk reaction bottle containing the basic ionic liquid.

-

The reaction mixture is magnetically stirred at approximately 80 °C.

-

After the reaction is complete (monitored by an appropriate method, e.g., TLC), the mixture is cooled to room temperature.

-

The reaction mixture is extracted with moderate ethyl ether and deionized water.

-

The ethyl ether phase is collected and concentrated under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a specific volume ratio of petroleum ether/ethyl ether) to afford the pure 2,3-diphenyl-1,8-naphthyridine.

Causality Behind Experimental Choices:

-

Ionic Liquid as Solvent and Catalyst: The use of a basic ionic liquid serves a dual purpose. It acts as a green solvent, replacing volatile organic solvents, and its basic nature catalyzes the condensation reaction.

-

Temperature: The reaction is heated to 80 °C to ensure a sufficient reaction rate.

-

Extraction: The use of ethyl ether and deionized water allows for the separation of the organic product from the ionic liquid and other aqueous-soluble impurities.

-

Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product from any remaining starting materials or byproducts.

Other Notable Synthetic Strategies

Beyond the Friedländer reaction, other methods have been developed for the synthesis of 1,8-naphthyridines, including:

-

Multicomponent Reactions: These reactions offer a highly efficient way to construct complex molecules in a single step from three or more starting materials.[9][10]

-

Metal-Catalyzed Cyclizations: Various transition metal catalysts have been employed to promote the formation of the 1,8-naphthyridine ring system.[2]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields.[10]

A Scaffold of Immense Therapeutic Potential

The 1,8-naphthyridine nucleus is a cornerstone of numerous molecules with a broad spectrum of biological activities.[1][11] Its versatility has led to its incorporation into drugs targeting a wide range of diseases.

| Compound | Therapeutic Application | Key Features |

| Nalidixic Acid | Antibacterial (urinary tract infections) | The first 1,8-naphthyridine antibacterial agent.[1] |

| Enoxacin | Antibacterial (fluoroquinolone) | A second-generation fluoroquinolone with broad-spectrum activity.[5] |

| Voreloxin | Anticancer | A topoisomerase II inhibitor.[11] |

| Tosufloxacin | Antibacterial (fluoroquinolone) | A fluoroquinolone with a broad spectrum of activity.[12] |

| Gemifloxacin | Antibacterial (fluoroquinolone) | A fluoroquinolone effective against respiratory tract infections.[12] |

The biological activities of 1,8-naphthyridine derivatives are extensive and continue to be an active area of research. These compounds have shown promise as:

-

Antimicrobial agents [4]

-

Anti-inflammatory agents [13]

-

Agents for neurodegenerative and immunomodulatory disorders [11][15]

-

Antioxidants [15]

-

Antidepressants [11]

The diverse biological profile of the 1,8-naphthyridine scaffold underscores its importance in modern drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the development of new and improved therapeutic agents. The continued exploration of novel synthetic methodologies and the elucidation of the structure-activity relationships of 1,8-naphthyridine derivatives will undoubtedly lead to the discovery of new drug candidates with significant clinical impact.

References

-

Gurjar, V., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1447-1466. [Link]

-

Al-Ostath, A., et al. (2023). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Current Medicinal Chemistry, 30(30), 3469-3496. [Link]

-

Future Science. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]

-

Tanaka, H., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. [Link]

-

ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

-

ResearchGate. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

-

ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. [Link]

-

ResearchGate. (n.d.). Chemistry and Biological Activities of 1,8-Naphthyridines. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

-

Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry. V. One-step synthesis of 1,8-naphthyridines. The Journal of Organic Chemistry, 32(3), 832-832. [Link]

-

National Institutes of Health. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. [Link]

-

ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. [Link]

-

Lesher, G. Y., et al. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry, 5(5), 1063-1065. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]

-

Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. [Link]

-

ResearchGate. (n.d.). Advances in 1,8-Naphthyridines Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]